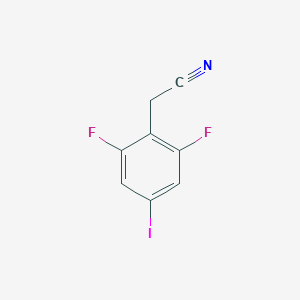
2-(2,6-Difluoro-4-iodophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Difluoro-4-iodophenyl)acetonitrile is an organic compound with the molecular formula C8H4F2IN It is a derivative of acetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions and an iodine atom at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-(2,6-Difluoro-4-iodophenyl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitrile derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-(2,6-Difluoro-4-iodophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,6-Difluoro-4-iodophenyl)acetonitrile depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.
相似化合物的比较
2-Iodophenylacetonitrile: Similar structure but lacks the difluoro substituents.
4-Iodophenylacetonitrile: Similar structure but with the iodine atom at a different position.
Difluoro(trimethylsilyl)acetonitrile: Contains a trimethylsilyl group instead of the phenyl ring.
Uniqueness: 2-(2,6-Difluoro-4-iodophenyl)acetonitrile is unique due to the presence of both difluoro and iodo substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for selective transformations, making it valuable for various applications in research and industry.
属性
分子式 |
C8H4F2IN |
|---|---|
分子量 |
279.02 g/mol |
IUPAC 名称 |
2-(2,6-difluoro-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4F2IN/c9-7-3-5(11)4-8(10)6(7)1-2-12/h3-4H,1H2 |
InChI 键 |
GRICDEGVBDLLCT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)CC#N)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


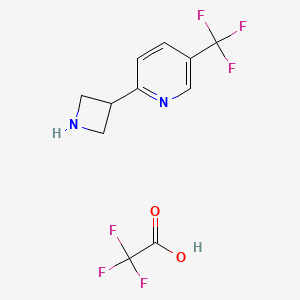

![(3S,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-((S)-1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B12975245.png)
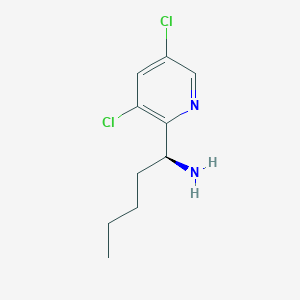
![1-Oxa-7-azaspiro[4.4]nonan-3-ol](/img/structure/B12975264.png)
![2-Bromo-1-(pyrazolo[1,5-a]pyridin-4-yl)ethanone](/img/structure/B12975272.png)



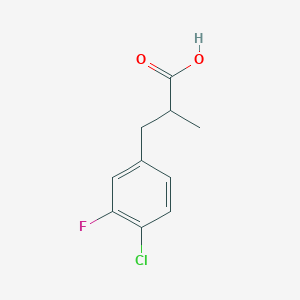
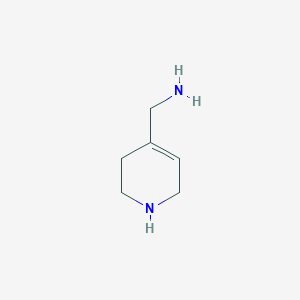
![Ethyl 2-methyl-2,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12975302.png)
![7-Methoxybenzo[d]isoxazol-5-amine](/img/structure/B12975319.png)

